Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with a substituted phenyl compound in the presence of potassium carbonate (K₂CO₃) and chloroform (CHCl₃) at room temperature . The reaction proceeds through nucleophilic substitution and cyclization to form the triazolo-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolo-pyrimidine core.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway.
Pathways Involved: It inhibits ER stress and apoptosis, reducing the expression of ER chaperone BIP and apoptosis marker cleaved caspase-3.
Comparison with Similar Compounds
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate can be compared with other triazolo-pyrimidine derivatives:
Similar Compounds: Compounds like [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[1,5-a]pyridine share structural similarities and biological activities.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C19H21ClN6O2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN6O2/c1-3-28-19(27)25-10-8-24(9-11-25)16-12-13(2)21-18-22-17(23-26(16)18)14-4-6-15(20)7-5-14/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
KFWSZWLQTQAFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=NC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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